molecular formula C19H16N4S B12370144 h-NTPDase-IN-2

h-NTPDase-IN-2

Cat. No.: B12370144
M. Wt: 332.4 g/mol
InChI Key: MZJHEOQMUQJEQP-UHFFFAOYSA-N
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Description

h-NTPDase-IN-2 is a broad-spectrum inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are involved in the hydrolysis of nucleoside triphosphates and diphosphates to their monophosphate forms and inorganic phosphate. This compound inhibits multiple isoforms of NTPDases, making it a valuable tool in scientific research for studying the role of these enzymes in various biological processes .

Preparation Methods

The synthesis of h-NTPDase-IN-2 involves the creation of thieno[3,2-d]pyrimidine derivatives through sequential nucleophilic aromatic substitution (SNAr) and Suzuki reactions. The reaction conditions typically include the use of palladium catalysts and appropriate solvents to facilitate the coupling reactions

Chemical Reactions Analysis

h-NTPDase-IN-2 undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions can modify the functional groups on the thieno[3,2-d]pyrimidine core, potentially altering its inhibitory activity.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents that may enhance or reduce its activity.

    Common Reagents and Conditions: Typical reagents include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Scientific Research Applications

h-NTPDase-IN-2 has several scientific research applications:

    Chemistry: It is used to study the catalytic mechanisms of NTPDases and to develop new inhibitors with improved specificity and potency.

    Biology: The compound helps in understanding the role of NTPDases in cellular processes such as ATP hydrolysis and signal transduction.

    Medicine: this compound is explored for its potential therapeutic applications in diseases where NTPDases are implicated, such as thrombosis, inflammation, and certain cancers.

    Industry: The compound can be used in the development of diagnostic tools and assays for detecting NTPDase activity

Mechanism of Action

h-NTPDase-IN-2 exerts its effects by binding to the active site of NTPDases, thereby inhibiting their enzymatic activity. This inhibition prevents the hydrolysis of nucleoside triphosphates and diphosphates, leading to an accumulation of these substrates. The molecular targets of this compound include various isoforms of NTPDases, such as NTPDase1, NTPDase2, NTPDase3, and NTPDase8. The pathways involved in its mechanism of action are primarily related to purinergic signaling, where extracellular nucleotides act as signaling molecules .

Comparison with Similar Compounds

h-NTPDase-IN-2 is unique in its broad-spectrum inhibitory activity against multiple NTPDase isoforms. Similar compounds include:

This compound stands out due to its ability to inhibit multiple NTPDase isoforms, making it a versatile tool for research and potential therapeutic development.

Properties

Molecular Formula

C19H16N4S

Molecular Weight

332.4 g/mol

IUPAC Name

N-benzyl-N-methyl-7-pyridin-4-ylthieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C19H16N4S/c1-23(11-14-5-3-2-4-6-14)19-18-17(21-13-22-19)16(12-24-18)15-7-9-20-10-8-15/h2-10,12-13H,11H2,1H3

InChI Key

MZJHEOQMUQJEQP-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=NC3=C2SC=C3C4=CC=NC=C4

Origin of Product

United States

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